molecular formula C10H12Cl2N2O B3036408 3-chloro-N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide CAS No. 341965-88-6

3-chloro-N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide

Cat. No.: B3036408
CAS No.: 341965-88-6
M. Wt: 247.12 g/mol
InChI Key: KKJVDKCCCTVYSA-UHFFFAOYSA-N
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Description

3-Chloro-N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide, also known as 3-Chloro-5-CPDA, is an organic compound that has a variety of uses in scientific research. It is used as an intermediate in the synthesis of various compounds, as well as a reagent in a variety of biochemical and physiological experiments.

Scientific Research Applications

Synthesis and Crystallography

The compound has been synthesized and its crystal structure determined, demonstrating its utility in exploring molecular structures and reactions. For example, Huang Ming-zhi et al. (2005) synthesized a similar compound and analyzed its structure through X-ray diffraction, revealing its crystallographic parameters (Huang Ming-zhi et al., 2005).

Herbicidal Applications

Research has shown that variations of this compound can have different herbicidal properties. T. A. Andrea et al. (1990) found that while the 3-chloro analog of a similar compound acts as both a post-emergence and pre-emergence herbicide, its 4- and 5-chloro analogs are only effective as post-emergence herbicides (T. A. Andrea et al., 1990).

Hydrogen Bonding and Molecular Networks

S. Yalcin et al. (2012) reported that in a structurally related compound, the 3-chloro-2,2-dimethylpropanamide and sulfonamide substituents are arranged oppositely, forming a three-dimensional hydrogen-bonded network (S. Yalcin et al., 2012).

Chemical Synthesis and Reaction Studies

K. Kobayashi et al. (2009) developed a method for synthesizing related carboxamide derivatives, demonstrating the compound's relevance in synthetic chemistry (K. Kobayashi et al., 2009).

Analytical Chemistry and Spectrophotometry

L. Shu (2011) utilized spectrophotometry to study a related compound, highlighting its potential in analytical methodologies (L. Shu, 2011).

Self-Assembly in Molecular Structures

Research by Goswami et al. (2000) on a compound with a similar structural component indicates its potential in studying self-assembly processes in molecular structures (Goswami et al., 2000).

Properties

IUPAC Name

3-chloro-N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O/c1-10(2,6-11)9(15)14-8-4-3-7(12)5-13-8/h3-5H,6H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJVDKCCCTVYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001196353
Record name 3-Chloro-N-(5-chloro-2-pyridinyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001196353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341965-88-6
Record name 3-Chloro-N-(5-chloro-2-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341965-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(5-chloro-2-pyridinyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001196353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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